9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)-, commonly referred to as 6-(1-pyrrolidinyl)-9-methylpurine, is a purine derivative characterized by its unique structure that includes a methyl group at the 9 position and a pyrrolidine moiety at the 6 position. Its molecular formula is and it has a molecular weight of approximately 192.23 g/mol. The compound is notable for its potential applications in pharmacology, particularly in the development of therapeutic agents targeting various biological pathways.
The chemical reactivity of 9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)- can be attributed to its functional groups. It can undergo various reactions typical of purine derivatives, such as:
Research indicates that 9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)- exhibits significant biological activity. It has been studied for its role as an adenosine receptor antagonist, which suggests potential applications in treating conditions related to adenosine signaling pathways. Additionally, it has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, making it a candidate for further exploration in cancer therapy .
The synthesis of 9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions:
The compound has several promising applications:
Interaction studies have shown that 9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)- interacts with various biomolecules:
Several compounds share structural similarities with 9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)-. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-(Pyrrolidin-1-yl)-9H-purine | Similar purine core | Exhibits different receptor binding affinities |
| 9-Methylpurine | Methyl group at position 9 | Known for its role in nucleic acid metabolism |
| 2-Amino-6-methylpurine | Amino group at position 2 | Acts as an anti-cancer agent |
| 8-Aminopurine | Amino group at position 8 | Different pharmacological profile |
The uniqueness of 9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)- lies in its specific combination of functional groups that enhance its biological activity against certain targets while maintaining favorable pharmacokinetic properties.
Nucleophilic aromatic substitution (S~N~Ar) is a cornerstone strategy for introducing pyrrolidinyl groups at the C6 position of 9-methylpurine scaffolds. The reaction typically employs 6-chloropurine derivatives as substrates, leveraging the electron-withdrawing effects of adjacent substituents to activate the aromatic ring for nucleophilic attack. For instance, 6-chloro-9-methylpurine reacts with pyrrolidine under basic conditions, where the chloride leaving group is displaced by the nucleophilic amine. The regioselectivity of this process is influenced by the electronic environment of the purine ring, with electron-deficient positions favoring substitution.
Optimization of reaction conditions is critical for achieving high yields. Studies demonstrate that polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity by stabilizing the transition state. Bases like potassium carbonate or triethylamine facilitate deprotonation of the pyrrolidine nucleophile, accelerating the substitution process. A representative reaction involves heating 6-chloro-9-methylpurine with excess pyrrolidine in DMF at 80°C for 12 hours, yielding the target compound in 75–85% efficiency.
Recent advances have explored the use of transition metal catalysts to improve selectivity. For example, palladium-mediated couplings enable the introduction of pyrrolidinyl groups under milder conditions, though these methods remain less common due to cost and complexity.
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 6-Chloro-9-methylpurine | Pyrrolidine | K~2~CO~3~ | DMF | 80 | 78 |
| 6-Bromo-9-methylpurine | Pyrrolidine | Et~3~N | DMSO | 70 | 82 |
| 6-Iodo-9-methylpurine | Pyrrolidine | NaH | THF | 60 | 68 |
Table 1: Comparative yields for nucleophilic substitution at the C6 position of 9-methylpurine derivatives.
Microwave-assisted synthesis has emerged as a powerful tool for constructing purine-pyrrolidinyl hybrids via cyclocondensation reactions. This method significantly reduces reaction times—from hours to minutes—while improving yields and purity. A key application involves the formation of the purine core directly from pyrimidine precursors, where microwave irradiation facilitates rapid cyclization.
In one protocol, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine undergoes microwave-assisted condensation with pyrrolidine in the presence of a palladium catalyst. The reaction proceeds at 150°C for 20 minutes, achieving 90% conversion compared to 12 hours under conventional heating. The accelerated kinetics are attributed to efficient dielectric heating, which minimizes side reactions such as oligomerization.
Microwave conditions also enable the use of less stable intermediates. For instance, sodium pyrazolo[1,5-a]pyrimidine-7-thiolate, a thermally sensitive species, reacts with pyrrolidine derivatives under controlled irradiation to yield functionalized purines without decomposition. This approach is particularly advantageous for synthesizing sterically hindered derivatives, where traditional methods often fail.
Solid-phase synthesis offers unparalleled control over purine functionalization, enabling combinatorial library generation and high-throughput screening. The strategy involves immobilizing the purine scaffold onto a resin, followed by sequential modifications at the C6 position.
A common approach uses Wang resin functionalized with a hydroxymethyl linker. The purine core is attached via its N~9~ position, leaving the C6 site accessible for pyrrolidinyl introduction. After nucleophilic substitution, the product is cleaved from the resin using trifluoroacetic acid (TFA), yielding the final compound with >95% purity. This method allows for rapid diversification; substituting pyrrolidine with other amines (e.g., piperidine or morpholine) generates structurally related analogs in parallel.
Recent innovations include photo-labile linkers that enable light-triggered cleavage, minimizing exposure to harsh acidic conditions. Additionally, flow chemistry systems integrated with solid-phase reactors have automated the synthesis process, reducing manual intervention and improving scalability.
| Resin Type | Linker | Coupling Agent | Cleavage Method | Purity (%) |
|---|---|---|---|---|
| Wang resin | Hydroxymethyl | DIC/HOBt | TFA/DCM | 97 |
| Rink amide resin | Amide | HATU | TFA/H~2~O | 95 |
| Photolabile resin | Nitroveratryl | EDC/NHS | UV light | 98 |
Table 2: Solid-phase synthesis parameters for purine-pyrrolidinyl derivatives.
The introduction of a methyl group at the N9 position of purine derivatives has been shown to significantly alter receptor binding profiles. In adenosine receptor ligand studies, N9-methylated compounds exhibit enhanced selectivity for specific receptor subtypes. For instance, ST1535 (2-n-butyl-9-methyl-8- [1] [2] [3]triazol-2-yl-9H-purin-6-ylamine) demonstrated nanomolar affinity for the A~2A~ adenosine receptor subtype (K~i~ = 6.6 nM), with 12-fold selectivity over A~1~ receptors [6]. This selectivity arises from steric and electronic effects imposed by the methyl group, which restricts rotational freedom and optimizes the orientation of the purine core within the receptor binding pocket [6].
Comparative analyses of methylated and non-methylated analogues reveal that N9 methylation enhances lipophilicity, thereby improving membrane permeability and intracellular target engagement [4]. In C6-substituted purine steroid-nucleoside analogues, the presence of a methyl group at N9 correlated with increased cytotoxicity against PC-3 prostate cancer cells, suggesting that methylation augments interactions with hydrophobic regions of biological targets [4]. Nuclear magnetic resonance (NMR) studies further support these findings, as methyl substitution at N9 induces distinct conformational shifts in the purine ring, as evidenced by upfield shifts in proton resonances adjacent to the methyl group [1].
The pyrrolidinyl substituent at C6 contributes critically to biological activity through its conformational flexibility and stereoelectronic properties. NMR analyses of 9-(2-azidoethyl)-6-(pyrrolidin-1-yl)-9H-purine derivatives revealed that the pyrrolidinyl ring adopts a puckered conformation, with distinct ^1^H and ^13^C chemical shifts corresponding to equatorial and axial proton orientations [1]. For example, the ^1^H-NMR spectrum of 9-(2-azidoethyl)-6-(pyrrolidin-1-yl)-9H-purine (3d) showed resonances at δ 4.35 ppm (t, J = 5.7 Hz) for the CH~2~CH~2~ group, indicative of restricted rotation due to the pyrrolidinyl ring’s puckering [1]. This conformational rigidity aligns the pyrrolidine nitrogen for optimal hydrogen bonding with target proteins, as observed in bromodomain inhibition studies [2].
Molecular dynamics simulations of related purine derivatives suggest that pyrrolidinyl ring puckering modulates the compound’s ability to induce "induced-fit" binding mechanisms. In BRD9 bromodomain inhibitors, analogous pyrrolidine-containing ligands triggered structural rearrangements in the binding cavity, enabling high-affinity interactions [2]. The stereochemistry of the pyrrolidinyl moiety further influences target engagement; for instance, (2′R,4′R) configurations in pyrrolidinyl peptide nucleic acids (PNAs) enhanced hybridization with DNA targets by stabilizing Watson-Crick base-pairing geometries [3].
The substitution pattern at C6 profoundly impacts the pharmacological profile of purine analogues. A comparative study of C6-amino and C6-cyclic amine derivatives demonstrated that cyclic amines, such as pyrrolidinyl and piperidinyl groups, confer superior biological activity. For example, in a series of C6-cyclo secondary amine-substituted purine steroid-nucleosides, pyrrolidinyl analogues exhibited potent cytotoxicity against PC-3 cells (IC~50~ < 10 μM), whereas C6-amino derivatives showed reduced activity [4]. This enhancement is attributed to the cyclic amines’ ability to engage in multipoint interactions with target proteins, including hydrogen bonding and van der Waals contacts [4].
Table 1: Biological Activity of C6-Substituted Purine Analogues
| C6 Substituent | Target | Activity (IC~50~ or K~i~) | Source |
|---|---|---|---|
| Pyrrolidinyl | PC-3 cells | < 10 μM | [4] |
| Piperidinyl | MCF-7 cells | 15–20 μM | [4] |
| Morpholinyl | Hela cells | > 50 μM | [4] |
| Amino | PC-3 cells | > 50 μM | [4] |
The electronic nature of the C6 substituent also plays a pivotal role. Pyrrolidinyl groups, with their electron-rich nitrogen atoms, enhance π-stacking interactions with aromatic residues in enzyme active sites, as observed in adenosine deaminase inhibition studies [6]. Conversely, primary amino groups at C6 lack the steric bulk necessary for optimal target engagement, resulting in diminished activity [4].
Molecular docking simulations have emerged as a fundamental computational approach for understanding the binding mechanisms of purine derivatives to adenosine receptor subtypes. These methodologies provide crucial insights into receptor-ligand interactions, binding affinities, and structure-activity relationships that guide rational drug design efforts.
Contemporary molecular docking protocols for adenosine receptors employ sophisticated computational frameworks that integrate crystal structure data with enhanced sampling techniques. The adenosine A2A receptor crystal structures, including both agonist-bound and antagonist-bound conformations, serve as primary templates for docking simulations [1]. These structures have been optimized through careful preparation protocols, including the modification of electrostatic potential grids to improve prediction accuracy. Specifically, increased dipole moments for critical residues such as Asn253^6.55^, Ser277^7.42^, and His278^7.43^ have demonstrated significant improvements in docking score accuracy and binding mode prediction [1].
The molecular docking analysis reveals that purine derivatives adopt characteristic binding conformations within the adenosine receptor orthosteric site. The bicyclic purine core positions itself between the side chains of Phe168 and Leu249^6.51^, establishing non-polar interactions with these residues [2]. The N6-amine group forms critical hydrogen bond interactions with Asn253^6.55^ and Glu169, while the 8-substituent extends into the depth of the binding cavity [2]. Importantly, the 2-substituent positions at the entrance of the binding site and orients toward the extracellular environment, providing opportunities for selectivity optimization [2].
Molecular docking studies have successfully demonstrated strong enrichment capabilities for adenosine receptor ligands. Active-like crystal structures display remarkable enrichment of agonists over decoys, with receiver operating characteristic curves showing enrichment factors exceeding 60-fold compared to random selection [1]. The 2YDO structure, representing an agonist-bound conformation, enriches agonists 63-fold better than random, while antagonist enrichment reaches only 6-fold [1]. These findings underscore the conformational selectivity of receptor states and validate the utility of structure-based screening approaches.
The binding affinity data for purine derivatives at adenosine receptor subtypes reveals substantial diversity in selectivity profiles. For instance, 9H-purin-2-amine derivatives demonstrate varying affinities across receptor subtypes, with some compounds exhibiting nanomolar binding affinities. The 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine derivative shows selective antagonistic activity at A1 and A3 receptors, with high binding affinity to A1 and A3 subtypes while displaying moderate affinity for A2A and A2B receptors .
Systematic analysis of binding affinity data across adenosine receptor subtypes reveals distinct patterns of selectivity that can be rationalized through molecular docking studies. The A2A adenosine receptor demonstrates particular compatibility with triazolotriazine and purine scaffolds, provided that specific substitution patterns are maintained [4]. Compounds with 5- and 2-position substitutions on the triazolotriazine moiety, corresponding to purine 2- and 8-positions, show interchangeable scaffold behavior with maintained binding affinity [4].
Structure-activity relationship analysis indicates that compounds with free amino groups at the 2-position, combined with imidazole or 1,2,4-triazole rings at the 4-position, exhibit selective binding affinities for human A2A adenosine receptors [5]. Conversely, carbamoylation of the amino group at the 2-position, in the presence of an oxo-group at the 4-position, increases affinity and selectivity for human A3 adenosine receptors [5]. These findings demonstrate the critical role of specific functional groups in determining receptor subtype selectivity.
Recent developments in molecular docking methodologies have incorporated enhanced sampling techniques to improve binding pose prediction accuracy. Gaussian accelerated molecular dynamics simulations coupled with ensemble docking protocols have demonstrated significant improvements in docking performance [6]. The rigid-body docking at multiple levels and flexible docking evaluations show that flexible docking performs substantially better than rigid-body approaches, suggesting the importance of protein side chain flexibility in accurate binding prediction [6].
The validation of docking protocols through comparison with experimental crystal structures demonstrates excellent agreement, with root mean square deviations of 1.31 Å between predicted and experimental binding modes [2]. This level of accuracy provides confidence in the predictive capability of molecular docking approaches for purine derivative design.
| Adenosine Receptor Subtype | Binding Affinity Range (Ki) | Selectivity Pattern | Key Structural Features |
|---|---|---|---|
| A1 Receptor | 0.38-108 nM | High selectivity with specific derivatives | Purine core with morpholine substitution |
| A2A Receptor | 20.8 nM-23 μM | Moderate selectivity | Triazolotriazine/purine scaffold compatibility |
| A2B Receptor | Moderate affinity | Non-selective | Similar to A2A binding pattern |
| A3 Receptor | 0.38-108 nM | High selectivity with carbamoylated derivatives | Oxo-group at 4-position critical |
This comprehensive analysis of molecular docking simulations with adenosine receptor subtypes demonstrates the sophisticated level of understanding achievable through computational approaches. The integration of crystal structure data, enhanced sampling techniques, and systematic validation protocols provides a robust foundation for rational purine derivative design targeting specific adenosine receptor subtypes.
Density Functional Theory calculations have provided fundamental insights into the tautomeric behavior of 9-methylpurine systems, revealing the complex interplay between electronic structure, molecular environment, and thermodynamic stability. These computational investigations are essential for understanding the bioactive conformations of purine derivatives and their interactions with biological targets.
Contemporary DFT calculations of purine tautomeric equilibria employ sophisticated computational protocols that incorporate both gas-phase and solvated environment considerations. The most widely adopted approach utilizes the B3LYP functional combined with extended basis sets such as 6-311+G(d,p), providing reliable predictions of tautomeric energies and structural parameters [7]. Advanced treatments incorporate the Polarizable Continuum Model to account for solvation effects, which prove crucial for accurate prediction of tautomeric preferences in biological environments [8].
The computational investigation of 9-methylpurine tautomeric systems reveals nine possible prototropic tautomers, designated as P1-P9, comprising four NH forms (N1H, N3H, N7H, and N9H) and five CH forms (C2H, C4H, C5H, C6H, and C8H) [7]. Each tautomer exhibits distinct electronic properties and stability patterns that depend critically on the surrounding environment. The methodology requires full geometry optimization without symmetry constraints, followed by frequency calculations to confirm minimum energy structures [7].
The tautomeric preferences of 9-methylpurine systems exhibit remarkable sensitivity to environmental conditions. In the gas phase, the N9H tautomer dominates the tautomeric mixture, reflecting the intrinsic electronic preferences of the purine scaffold [7]. However, the introduction of aqueous solvation dramatically alters this preference, with both N9H and N7H tautomers achieving comparable stability [7]. This environmental sensitivity has profound implications for biological activity, as the bioactive tautomer may differ significantly from the most stable gas-phase form.
Methylation at the 9-position introduces significant stabilization effects that influence the entire tautomeric equilibrium. The computational analysis of 8-azaguanine methylated at position 9 demonstrates that methylation causes large stabilization of the A1 tautomeric form relative to other tautomers [9]. Extension of basis sets to aug-cc-pvtz levels confirms these stability trends while providing more precise energetic predictions [9]. The relative Gibbs free energies in aqueous solution show that A19 becomes the sole dominant tautomeric form, comprising greater than 99% of the tautomeric population [9].
The influence of solvation on 9-methylpurine tautomeric equilibria represents one of the most significant findings from DFT calculations. Transferring molecules from vacuum to aqueous solution destabilizes energetically close tautomeric forms relative to the dominant tautomer [9]. This effect results from differential solvation energies that correlate with molecular dipole moments. Tautomers with smaller dipole moments experience less favorable solvation compared to forms with larger dipole moments, leading to relative destabilization in polar environments [9].
The PCM hydration model reveals that solvent effects influence not only relative energies but also geometric parameters and π-electron delocalization patterns [7]. Generally, the harmonic oscillator model of electron delocalization indices increase when transitioning from gas phase to aqueous solution for both neutral and redox forms of purine [7]. These changes in aromaticity correlate with relative energies, demonstrating that π-electron delocalization plays an important role in tautomeric preferences [7].
DFT calculations provide detailed electronic structure information that elucidates the molecular basis for tautomeric preferences. Natural Bond Orbital charge analysis reveals that charges on specific nitrogen atoms, particularly N-7, correlate with tautomeric ratios and explain observed reactivities toward N-7 alkylation [8]. The inclusion of explicit hydrogen-bonding partners, such as dimethyl sulfoxide, along with continuum solvation effects and vibrational corrections proves necessary for achieving qualitative and reasonable quantitative agreement with experimental tautomeric ratios [8].
The computational investigation of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines demonstrates the critical role of substituent effects on tautomeric equilibria [8]. These systems exist in amino and imino tautomeric forms, with the equilibrium position dependent on both electronic effects and intermolecular interactions. The agreement between solution-optimized geometries and X-ray crystal structures validates the computational approach and confirms the reliability of predicted tautomeric preferences [8].
The investigation of oxidized and reduced forms of 9-methylpurine systems reveals dramatic changes in tautomeric preferences upon electron transfer. For oxidized purine, the N9H tautomer predominates in the gas phase, while the N1H form becomes favored in aqueous solution [7]. More remarkably, reduction processes completely alter the stability landscape, with C6H and C8H tautomers dominating in the gas phase while N3H becomes favored in water [7].
These electron transfer effects demonstrate exceptional sensitivity of the tautomeric purine system to redox environment, with implications for biological systems where oxidative stress or reducing conditions may alter molecular recognition patterns [7]. The relative energies of reduced isomers show that seven tautomers maintain energies within 6 kcal/mol in aqueous solution, suggesting that multiple forms may contribute to the equilibrium mixture under reducing conditions [7].
| Tautomeric Form | Gas Phase Stability (kcal/mol) | Aqueous Stability (kcal/mol) | Population (%) | Dominant Environment |
|---|---|---|---|---|
| N9H (A19) | 0.0 | 0.0 | >99 | Universal |
| N7H (A18) | 0.8-1.0 | 3.0-3.5 | <1 | Gas phase only |
| N3H | 17.9 | 9.2 | <0.1 | Reduced forms |
| AEc9 | 0.8-1.2 | 7.6-8.5 | <1 | Gas phase |
| C6H | Variable | Variable | Significant | Reduced conditions |
The reliability of DFT tautomeric calculations for 9-methylpurine systems has been extensively validated through comparison with experimental data. Nuclear Magnetic Resonance spectroscopy confirms the dependence of tautomeric ratios on hydrogen-bonding abilities and solvent dipole moments [8]. The computational predictions successfully reproduce experimental observations that microsolvation dramatically lowers barriers for tautomeric conversions through concerted multiple proton transfer mechanisms [7].
Temperature-dependent studies reveal that barriers for intramolecular proton transfer exceed 60 kcal/mol in the absence of water molecules, explaining the preference for single tautomers in gas-phase and low-temperature matrix conditions [7]. The inclusion of water molecules reduces these barriers by 30-40 kcal/mol, rationalizing the observation of multiple tautomers in aqueous solution [7]. These findings provide a molecular-level understanding of the environmental factors that control tautomeric equilibria in biological systems.
Molecular dynamics simulations have revolutionized the understanding of membrane permeability mechanisms for purine derivatives, providing atomic-level insights into the translocation processes that govern drug bioavailability and tissue distribution. These computational investigations employ sophisticated methodologies to quantify permeability coefficients, diffusion profiles, and thermodynamic barriers associated with membrane passage.
The computational prediction of membrane permeability relies fundamentally on the inhomogeneous solubility-diffusion model, which describes permeant transport through lipid bilayers as a function of position-dependent partition coefficients and diffusion constants [10]. The permeability coefficient P can be expressed through the integral formulation:
$$ P = \frac{1}{h} \left( \int_{-h/2}^{h/2} \frac{dz}{K(z)D(z)} \right)^{-1} $$
where h represents the membrane thickness, K(z) denotes the local partition coefficient, and D(z) represents the position-dependent diffusion coefficient [10]. This framework enables the calculation of permeability coefficients directly from molecular dynamics trajectories through the evaluation of free energy profiles and diffusion constant distributions across the membrane.
Advanced computational protocols employ umbrella sampling and adaptive biasing force methodologies to obtain converged free energy profiles for membrane permeation [11]. These enhanced sampling techniques overcome the substantial energy barriers associated with transferring polar molecules across the hydrophobic membrane core, enabling quantitative predictions of permeability coefficients across multiple orders of magnitude [11].
Molecular dynamics simulations generate detailed free energy profiles that characterize the thermodynamic landscape of membrane permeation. For diverse permeants including urea, benzoic acid, and codeine, these profiles reveal characteristic features including interfacial minima near the membrane-water interface and central barriers corresponding to the hydrophobic membrane core [11]. The magnitude of these barriers correlates strongly with experimental permeability coefficients, with approximately 2 kcal/mol barrier height corresponding to one log unit change in permeability [11].
The validation of computational free energy profiles against experimental data demonstrates remarkable accuracy across diverse chemical scaffolds. High-throughput coarse-grained simulations covering chemical space from 30 to 160 Da molecular weight achieve correlations with experimental permeability data that approach the accuracy of explicit atomistic simulations [12]. These studies reveal systematic structure-permeability relationships that enable rapid screening of large compound libraries [12].
The comparison between different enhanced sampling methodologies shows that umbrella sampling, replica exchange umbrella sampling, adaptive biasing force, and metadynamics-weighted adaptive biasing force methods yield comparable accuracy for membrane permeability prediction [11]. However, the computational efficiency and convergence characteristics vary significantly between methods, with umbrella sampling providing the most reliable results for routine applications [11].
The accurate determination of position-dependent diffusion coefficients represents a critical component of membrane permeability calculations. Molecular dynamics simulations employ both Bayesian inference methods and Generalized Langevin approaches to extract local diffusion constants from trajectory data [11]. These methodologies account for the heterogeneous nature of the membrane environment, where diffusion rates vary dramatically between the aqueous interface and hydrophobic core regions [11].
The analysis of diffusion profiles reveals systematic trends related to molecular size and chemical functionality. High diffusion rates in the hydrophobic membrane core primarily result from lower density in this region compared to the interfacial areas [13]. The overall diffusion coefficients closely resemble values observed in the 10-15 Å region from the membrane center, reflecting the fact that permeants spend the majority of their residence time in the polar headgroup region [13].
Temperature dependence studies demonstrate that diffusion coefficients exhibit fractional viscosity dependence, suggesting that the membrane environment provides a complex viscoelastic medium for molecular transport [14]. These findings have important implications for extrapolating computational results obtained at elevated simulation temperatures to physiological conditions [14].
Contemporary molecular dynamics simulations of membrane permeability employ sophisticated technical approaches to ensure accurate and reliable results. The Marrink and Berendsen methodology calculates permeability coefficients based on the fluctuation-dissipation theorem, utilizing force deviation autocorrelation functions obtained during constrained dynamics simulations [13]. This approach enables direct calculation of local friction coefficients and diffusion constants without requiring explicit transition rate measurements [13].
The choice of force field parameters significantly influences the accuracy of membrane permeability predictions. Polarizable force fields, such as the CHARMM Drude model, demonstrate superior agreement with experimental water and alkane transfer free energies compared to additive force fields [10]. However, both approaches underestimate experimental interfacial tensions, indicating that further force field refinement remains necessary for quantitative accuracy [10].
Periodic boundary condition effects and membrane undulation dynamics represent important technical considerations for membrane permeability simulations [14]. Extended simulation timescales, often reaching microsecond durations, prove necessary to achieve convergence for even simple permeants such as water and oxygen [14]. These requirements underscore the computational intensity of accurate membrane permeability prediction methodologies.
The application of molecular dynamics methodologies to drug-like molecules reveals systematic relationships between chemical structure and membrane permeability. Computational studies demonstrate that hydrophobicity and acid dissociation constants represent the primary determinants of permeability for small organic molecules [12]. The construction of two-dimensional permeability surfaces as functions of water-membrane partitioning free energy and pKa values enables rapid prediction without explicit simulation [12].
Machine learning approaches trained on molecular dynamics-derived permeability data demonstrate significant improvements over traditional quantitative structure-property relationship models [15]. The integration of physics-based descriptors derived from implicit membrane models with machine learning algorithms achieves correlation coefficients exceeding 0.8 for diverse drug sets [15]. These hybrid approaches combine the physical insight of molecular simulations with the computational efficiency of empirical models [15].
The evaluation against experimental parallel artificial membrane permeability assay data validates the utility of molecular dynamics approaches for pharmaceutical applications [16]. Computational models calibrated through iterative comparison with experimental measurements achieve substantially improved agreement compared to alternative existing methods [16]. The presented computational frameworks introduce themselves as useful predictive tools for permeability assessment in drug discovery pipelines [16].
| Permeant Class | Permeability Range (cm/s) | Primary Barriers | Computational Method | Validation Correlation |
|---|---|---|---|---|
| Small Polar Molecules | 10^-9 to 10^-7 | Hydrophobic Core | Umbrella Sampling | R² = 0.84 |
| Drug-Like Compounds | 10^-12 to 10^-4 | Electrostatic + Hydrophobic | Enhanced Sampling | R² = 0.70-0.91 |
| Charged Species | 10^-15 to 10^-8 | Membrane Deformation | DHDGB Model | R² = 0.51 |
| Hydrophobic Molecules | 10^-6 to 10^-3 | Diffusion Limited | Conventional MD | R² = 0.78 |
Recent advances in membrane permeability modeling incorporate sophisticated treatments of membrane deformation and water defect formation. The Dynamic Heterogeneous Dielectric Generalized Born model accounts for membrane elasticity and the formation of water-filled defects that facilitate polar molecule transport [15]. This approach demonstrates consistent improvements in permeability predictions, particularly for charged and highly polar compounds [15].
The integration of returning probability theory with molecular dynamics simulations provides alternative frameworks for permeability coefficient calculation [17]. These methodologies reformulate bimolecular reaction theory to describe permeation phenomena, enabling evaluation of thermodynamic and kinetic contributions to membrane transport [17]. The application to ethanol and methylamine permeation demonstrates satisfactory agreement with brute-force molecular dynamics simulations while providing enhanced computational efficiency [17].
Machine learning models trained on molecular dynamics data reveal important insights into the molecular features that govern membrane permeability [18]. Transparent descriptor sets based on molecular fragments and functional groups achieve comparable accuracy to complex black-box models while providing interpretable structure-property relationships [18]. These developments enable the identification of molecular features that significantly impact blood-brain barrier permeation and other specialized membrane transport processes [18].